
Azilsartan medoxomil
Vue d'ensemble
Description
L’azilsartan médoxomil est un promédicament qui est hydrolysé dans le tractus gastro-intestinal pour former son métabolite actif, l’azilsartan. Il appartient à la classe des antagonistes des récepteurs de l’angiotensine II et est principalement utilisé pour traiter l’hypertension. En bloquant sélectivement le récepteur de l’angiotensine II de type AT1, l’azilsartan médoxomil contribue à réduire la pression artérielle et à améliorer la santé cardiovasculaire .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : L’azilsartan médoxomil est synthétisé par un processus en plusieurs étapes impliquant la réaction de divers intermédiairesLa dernière étape implique l’estérification du groupe acide carboxylique avec le médoxomil pour former l’azilsartan médoxomil .
Méthodes de Production Industrielle : Dans les milieux industriels, la synthèse de l’azilsartan médoxomil implique des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l’utilisation de la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité. La production est réalisée sous des directives réglementaires strictes pour garantir la sécurité et l’efficacité du produit final .
Analyse Des Réactions Chimiques
Types de Réactions : L’azilsartan médoxomil subit une hydrolyse dans le tractus gastro-intestinal pour former l’azilsartan. Cette réaction d’hydrolyse est catalysée par les estérases. Le composé est relativement stable dans des conditions normales mais peut subir une dégradation dans des conditions de pH extrêmes .
Réactifs et Conditions Communs :
Hydrolyse : Catalysée par les estérases dans le tractus gastro-intestinal.
Dégradation : Peut se produire dans des conditions acides ou basiques, conduisant à la rupture de la liaison ester
Principaux Produits Formés : Le principal produit formé par l’hydrolyse de l’azilsartan médoxomil est l’azilsartan, qui est la forme active du médicament .
4. Applications de la Recherche Scientifique
L’azilsartan médoxomil a été largement étudié pour ses propriétés antihypertensives. Il est utilisé dans la recherche clinique pour évaluer son efficacité à réduire la pression artérielle et à diminuer le risque d’événements cardiovasculaires. De plus, il a été exploré pour des utilisations potentielles hors AMM chez les patients souffrant d’insuffisance cardiaque et d’infarctus du myocarde .
Dans la recherche pharmaceutique, l’azilsartan médoxomil est utilisé comme composé modèle pour étudier la pharmacocinétique et la pharmacodynamie des antagonistes des récepteurs de l’angiotensine II. Il est également utilisé dans le développement de nouveaux systèmes d’administration de médicaments pour améliorer sa biodisponibilité et son efficacité thérapeutique .
Applications De Recherche Scientifique
Pharmacological Mechanism
Azilsartan medoxomil is a prodrug that is converted to its active form, azilsartan, upon oral administration. This active metabolite selectively binds to the angiotensin type 1 (AT1) receptor, inhibiting the vasoconstrictor and aldosterone-secreting effects of angiotensin II. The drug exhibits a high affinity for AT1 receptors—over 10,000 times greater than for AT2 receptors—resulting in effective blood pressure reduction and prolonged action compared to other ARBs .
Clinical Applications
1. Management of Hypertension
- This compound is indicated for treating essential hypertension in adults. Clinical trials have demonstrated its efficacy in lowering blood pressure significantly more than comparator drugs like olmesartan and valsartan at maximum dosages .
- Dosage : Effective therapeutic dosages range from 40 to 80 mg/day, with once-daily administration showing sustained effects over 24 hours .
2. Metabolic Syndrome
- Recent studies suggest that azilsartan may have insulin-sensitizing effects, making it a candidate for treating metabolic syndrome. Research on obese rat models indicates that it can improve insulin sensitivity independently of weight changes .
3. Cardiovascular Protection
- Azilsartan has shown potential vasculoprotective effects in animal models, particularly in preventing cerebrovascular remodeling and myogenic dysfunction associated with diabetes. These findings suggest that azilsartan may provide therapeutic benefits beyond blood pressure control .
Case Studies and Clinical Trials
1. Efficacy in Hypertensive Patients with Type 2 Diabetes
- A phase 4 study evaluated azilsartan's efficacy in patients with essential hypertension and type 2 diabetes mellitus (T2DM). The study involved a multicenter, open-label design where patients received this compound at doses of 40 mg daily, with uptitration to 80 mg if necessary. Results indicated significant reductions in blood pressure and improved management of hypertension among participants .
2. Comparative Studies
- In comparative trials against other ARBs, azilsartan demonstrated superior antihypertensive efficacy. For instance, trials showed that at the maximum approved dosage of 80 mg once daily, azilsartan significantly outperformed olmesartan and valsartan in reducing both systolic and diastolic blood pressure .
Summary of Key Findings
Application Area | Findings |
---|---|
Hypertension Management | Effective in lowering BP; superior efficacy compared to other ARBs |
Metabolic Syndrome | Potential insulin-sensitizing effects; may help in metabolic control |
Cardiovascular Protection | Offers preventive effects against cerebrovascular complications in diabetic models |
Clinical Trials | Positive outcomes in hypertensive patients with T2DM; sustained BP reduction observed |
Mécanisme D'action
L’azilsartan médoxomil exerce ses effets en bloquant l’action de l’angiotensine II au niveau du récepteur AT1. L’angiotensine II est un puissant vasoconstricteur qui augmente la pression artérielle en rétrécissant les vaisseaux sanguins et en favorisant la sécrétion d’aldostérone. En inhibant la liaison de l’angiotensine II au récepteur AT1, l’azilsartan médoxomil provoque une vasodilatation, réduit la sécrétion d’aldostérone et, finalement, diminue la pression artérielle .
Composés Similaires :
- Valsartan
- Olmesartan
- Losartan
- Irbesartan
Comparaison : L’azilsartan médoxomil est unique parmi les antagonistes des récepteurs de l’angiotensine II en raison de sa forte affinité de liaison et de ses effets durables sur le récepteur AT1. Des études cliniques ont montré que l’azilsartan médoxomil est plus efficace pour réduire la pression artérielle que le valsartan et l’olmesartan. De plus, il présente un profil de sécurité favorable avec moins d’effets indésirables .
Conclusion
L’azilsartan médoxomil est un agent antihypertenseur puissant doté d’un mécanisme d’action unique et d’une grande efficacité. Sa synthèse implique des réactions chimiques complexes et il présente des applications importantes dans la recherche clinique et pharmaceutique. Comparé aux autres antagonistes des récepteurs de l’angiotensine II, l’azilsartan médoxomil se distingue par ses effets supérieurs de réduction de la pression artérielle et son profil de sécurité.
Comparaison Avec Des Composés Similaires
- Valsartan
- Olmesartan
- Losartan
- Irbesartan
Comparison: Azilsartan medoxomil is unique among angiotensin II receptor blockers due to its high binding affinity and long-lasting effects on the AT1 receptor. Clinical studies have shown that this compound is more effective in reducing blood pressure compared to valsartan and olmesartan. Additionally, it has a favorable safety profile with fewer adverse effects .
Conclusion
This compound is a potent antihypertensive agent with a unique mechanism of action and high efficacy. Its synthesis involves complex chemical reactions, and it has significant applications in clinical and pharmaceutical research. Compared to other angiotensin II receptor blockers, this compound stands out for its superior blood pressure-lowering effects and safety profile.
Activité Biologique
Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) that is primarily utilized in the treatment of hypertension. This compound's biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical efficacy, which have been extensively studied. Below is a detailed examination of the biological activity of this compound, supported by data tables and research findings.
This compound functions as a prodrug that is hydrolyzed to its active form, azilsartan, in the gastrointestinal tract. Once activated, azilsartan selectively binds to the angiotensin II type 1 receptor (AT1), inhibiting the effects of angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased vascular resistance and lower blood pressure by blocking the pressor effects of angiotensin II and reducing aldosterone secretion .
Key Pharmacodynamic Effects:
- Inhibition of Angiotensin II : At a dose of 32 mg, azilsartan can inhibit approximately 90% of the maximal pressor effect induced by angiotensin II at peak plasma concentrations .
- Renin-Angiotensin System Modulation : The drug increases plasma renin activity while decreasing plasma aldosterone levels, demonstrating its effectiveness in modulating the renin-angiotensin system .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals crucial information about its absorption, distribution, metabolism, and excretion:
Clinical Efficacy
Numerous clinical trials have established the efficacy of this compound in lowering blood pressure compared to other antihypertensive agents. Here are some significant findings from recent studies:
- In a study involving 884 patients, this compound at doses of 40 mg and 80 mg resulted in significant reductions in sitting clinic systolic blood pressure (SBP) compared to ramipril (p<0.001) with reductions of -20.6 ± 0.9 mmHg and -21.2 ± 0.9 mmHg respectively .
- A randomized controlled trial demonstrated that patients receiving this compound had a higher response rate (58%) compared to those on placebo (22%) and other ARBs like valsartan and olmesartan (49% each) .
Comparative Efficacy Table
Drug | Dose (mg) | SBP Reduction (mmHg) | Response Rate (%) |
---|---|---|---|
This compound | 40 | -20.6 ± 0.9 | 54.0 |
This compound | 80 | -21.2 ± 0.9 | 53.6 |
Ramipril | 10 | -12.2 ± 0.9 | 33.8 |
Placebo | N/A | N/A | 22 |
Case Studies
- Elderly Hypertensive Patients : A study involving elderly patients showed that this compound effectively reduced SBP without significant adverse effects, highlighting its tolerability in older populations .
- Diverse Populations : Research indicated that while azilsartan was effective across various demographics, black patients exhibited a lesser response compared to white patients (p-value for interaction=0.06) .
Safety Profile
This compound has demonstrated a favorable safety profile in clinical trials:
Propriétés
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSABGVXDWMIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235482 | |
Record name | Azilsartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Azilsartan medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The renin-angiotensin-aldosterone system regulates blood pressure. Angiotensin II is a peptide hormone that is a principal pressor agent in the renin-angiotensin-aldosterone system. It is a potent, direct vasoconstrictor that binds to the angiotensin II type 1 receptor (AT1 receptor) to stimulate the synthesis and release of aldosterone and promote cardiac stimulation. Angiotensin II promotes renal tubular reabsorption of sodium, resulting in water retention. It also inhibits further secretion of renin. AT1 receptors are highly expressed in vascular smooth muscle and the adrenal gland. Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan selectively binds to AT1 receptors as an antagonist, blocking vasoconstrictor and aldosterone-secreting effects of angiotensin II. Azilsartan has more than a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis. Azilsartan appears to dissociate from AT1 receptors much more slowly than other ARBs, which explains its longer duration of action when compared to other ARBs. | |
Record name | Azilsartan medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
863031-21-4 | |
Record name | Azilsartan medoxomil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863031-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azilsartan medoxomil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azilsartan medoxomil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azilsartan medoxomil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZILSARTAN MEDOXOMIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to azilsartan in the gastrointestinal tract. [, , , , ] Azilsartan acts as a selective angiotensin II type 1 (AT1) receptor antagonist. [, , , , , ] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits the pressor response, ultimately leading to a reduction in blood pressure. []
A: Yes, this compound is reported to have pleiotropic effects, meaning it exerts beneficial actions beyond its primary mechanism of AT1 receptor blockade. [] While the specific nature of these effects requires further investigation, they may contribute to its overall therapeutic profile.
A: While the provided research articles don't explicitly state the molecular formula and weight, they provide the chemical name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt. [] Based on this, the molecular formula can be deduced as C30H29KN4O7 and the molecular weight as 596.7 g/mol.
A: Research indicates that incorporating an organic acid carrier material, like citric acid or fumaric acid, in this compound tablets enhances drug stability. [] These carriers create an acidic microenvironment within the tablet that helps preserve the drug's integrity.
A: Yes, studies have investigated the stability of this compound under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. [] This research helps establish the drug's shelf life and informs proper storage conditions.
A: In vitro studies demonstrate that azilsartan, the active metabolite of this compound, exhibits greater and more sustained binding to AT1 receptors compared to several other angiotensin II receptor blockers. [, ] This characteristic might contribute to its enhanced efficacy in lowering blood pressure.
ANone: Several approaches have been explored to improve this compound's solubility and bioavailability:
- Solid Dispersions: Formulating this compound as solid dispersions with carriers like poloxamer 188 [] or Hypromallose acetate succinate (Affinisol 716G) [] has been shown to significantly enhance its solubility and dissolution rate.
- Nanoemulsions: Developing nanoemulsions using a combination of oil, surfactant (Tween 80), and co-surfactant (Transcutol P) can significantly reduce particle size, thereby improving solubility and intestinal permeability of this compound. []
- Nanosuspensions: Preparing nanosuspensions using PVP-K30 as a stabilizer and SLS as a co-stabilizer leads to particle size reduction and subsequently increases solubility and dissolution rate. []
- Mixed Hydrotropy: Employing a combination of hydrotropic agents such as urea, sodium acetate, and sodium benzoate has demonstrated promising results in enhancing the solubility of this compound. []
A: this compound undergoes rapid hydrolysis to its active metabolite, azilsartan, primarily by esterases in the gastrointestinal tract and liver. [] Azilsartan is further metabolized via the cytochrome P450 (CYP)2C9 pathway into two primary metabolites. []
A: Clinical trials have demonstrated that this compound effectively lowers blood pressure in patients with hypertension. [, , , , , , ] Notably, this compound at its maximum dose (80 mg once daily) exhibited superior efficacy in reducing both systolic and diastolic blood pressure compared to maximal doses of olmesartan medoxomil (40 mg) and valsartan (320 mg). [, , ]
A: Yes, research suggests that this compound is effective in controlling blood pressure in patients with hypertension and type 2 diabetes. [, , , ]
A: Studies indicate that this compound can effectively reduce both brachial and central blood pressure in patients with difficult-to-control hypertension, including those with diabetes. [] This effect might be attributed to its potent and persistent AT1 receptor blockade.
ANone: Several analytical techniques have been developed and validated for the quantification of this compound in pharmaceutical dosage forms, including:
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is widely used to separate and quantify this compound in the presence of other components. Various RP-HPLC methods have been reported using different mobile phases, stationary phases, and detection wavelengths. [, , , , , , , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): This method allows for the separation and quantification of this compound on silica gel plates. Different developing systems and detection methods are employed in reported HPTLC methods. [, ]
- Ultraviolet (UV) Spectrophotometry: This technique is based on measuring the absorbance of this compound solutions at its characteristic wavelength. Various UV spectrophotometric methods have been developed using different solvents and wavelengths. [, , ]
A: Yes, researchers have developed a sensitive and reliable stability-indicating liquid chromatographic method using reverse-phase ultra-performance liquid chromatography (RP-UPLC) to determine potential impurities in this compound tablets. [] This method helps ensure the drug's purity and safety.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.